molecular formula C11H12FN3O3S B12246020 1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide

1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide

Cat. No.: B12246020
M. Wt: 285.30 g/mol
InChI Key: AAMULXPMALNKIZ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide is a complex organic compound that features a combination of fluorophenyl and oxadiazole rings

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is usually introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with a sulfonyl chloride to form the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, particularly those requiring specific structural features provided by the oxadiazole and fluorophenyl groups.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-(2-Fluorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-2-yl)methyl]methanesulfonamide: This compound differs in the position of the oxadiazole ring, which can affect its reactivity and biological activity.

    1-(2-Fluorophenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanesulfonamide:

The uniqueness of this compound lies in its specific combination of fluorophenyl and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12FN3O3S

Molecular Weight

285.30 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanesulfonamide

InChI

InChI=1S/C11H12FN3O3S/c1-8-14-15-11(18-8)6-13-19(16,17)7-9-4-2-3-5-10(9)12/h2-5,13H,6-7H2,1H3

InChI Key

AAMULXPMALNKIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CNS(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

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